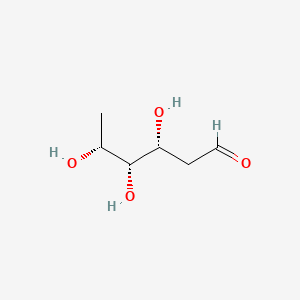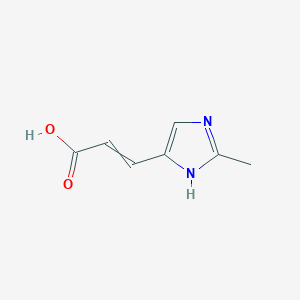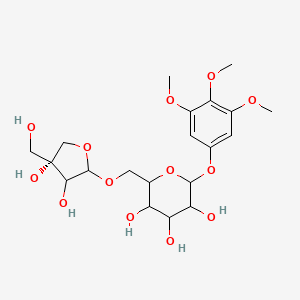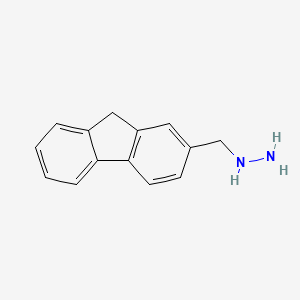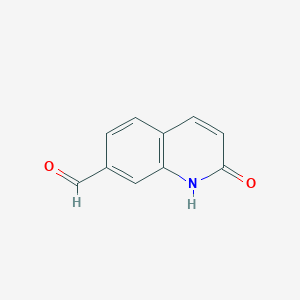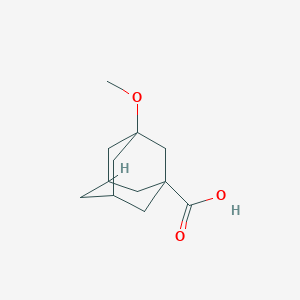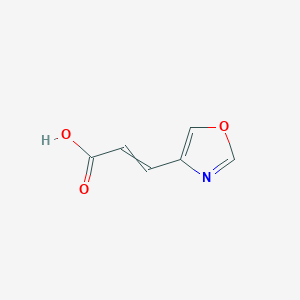
3-(1,3-Oxazol-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Oxazol-4-yl)prop-2-enoic acid: is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid typically involves the reaction of oxazole derivatives with acrylic acid or its derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where the oxazole derivative is reacted with an acrylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological macromolecules such as proteins and nucleic acids. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Additionally, the presence of the acrylic acid moiety allows the compound to participate in conjugation reactions, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-(1,3-Oxazol-2-yl)prop-2-enoic acid: Similar structure but with the oxazole ring at a different position.
3-(1,3-Oxazol-5-yl)prop-2-enoic acid: Another positional isomer with the oxazole ring at the 5-position.
3-(1,2-Oxazol-4-yl)prop-2-enoic acid: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is unique due to its specific oxazole ring position, which influences its chemical reactivity and biological activity. The presence of the acrylic acid moiety also contributes to its distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H5NO3 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
3-(1,3-oxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
Clé InChI |
QNLZFVHPBRIIKI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CO1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


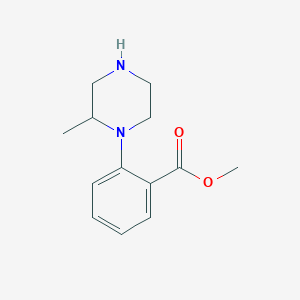

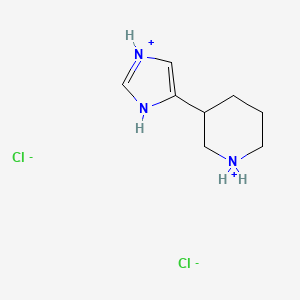
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)

